REACTION_SMILES
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[CH2:19]([Al+:20][CH2:21][CH:22]([CH3:23])[CH3:24])[CH:25]([CH3:26])[CH3:27].[CH3:28][c:29]1[cH:30][cH:31][cH:32][cH:33][cH:34]1.[H-:18].[N:1]1([C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])[CH2:2][C:3]([C:7](=[O:8])[O:9][CH3:10])=[CH:4][CH2:5][CH2:6]1>>[N:1]1([C:11](=[O:12])[O:13][C:14]([CH3:15])([CH3:16])[CH3:17])[CH2:2][C:3]([CH2:7][OH:8])=[CH:4][CH2:5][CH2:6]1
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1=CCCN(C(=O)OC(C)(C)C)C1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCC=C(CO)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |